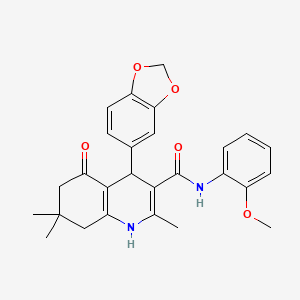![molecular formula C24H29N3O2S B5160519 (1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5160519.png)
(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one” is a complex organic molecule that features multiple functional groups, including a methoxyphenyl group, a benzothiazole ring, and a diazatricyclo structure. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methoxyphenyl group, and the construction of the diazatricyclo framework. Typical synthetic routes may involve:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of Methoxyphenyl Group: This step may involve the use of a Friedel-Crafts alkylation reaction.
Construction of Diazatricyclo Framework: This complex structure may be synthesized through a series of cyclization and functional group transformation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The benzothiazole ring can be reduced to form a dihydro or tetrahydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of the compound would depend on its specific biological target. For example, if it exhibits pharmacological activity, it may interact with specific enzymes or receptors in the body, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: This compound itself.
Other Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.
Other Diazatricyclo Compounds: Compounds with similar diazatricyclo frameworks but different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(1S,5S,7S)-3-[(4-methoxyphenyl)methyl]-7-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-29-18-9-7-16(8-10-18)14-26-15-17-13-20(27-12-4-11-24(17,27)23(26)28)22-25-19-5-2-3-6-21(19)30-22/h7-10,17,20H,2-6,11-15H2,1H3/t17-,20-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFLIZACRXHKS-REIDKSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3CC(N4C3(C2=O)CCC4)C5=NC6=C(S5)CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=NC6=C(S5)CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
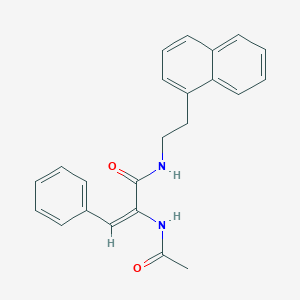
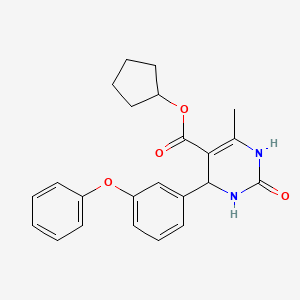
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)
![5-(3,4-dimethoxyphenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5160478.png)
![4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide](/img/structure/B5160483.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)
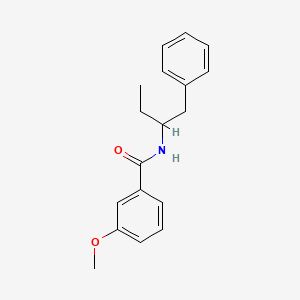
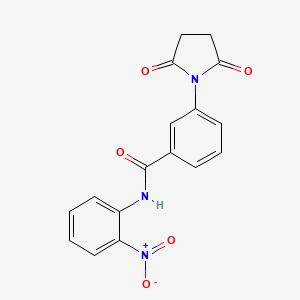
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B5160542.png)

